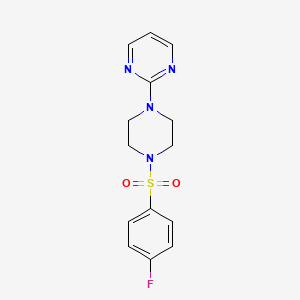

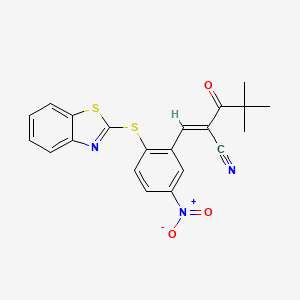

![molecular formula C10H8O2S B2385648 7-甲基苯并[b]噻吩-2-羧酸 CAS No. 1505-61-9](/img/structure/B2385648.png)

7-甲基苯并[b]噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methylbenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene-2-carboxylic acid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved by the oxidation of thiophene-2-carboxaldehyde . More practically, 2-acetylthiophene can be used . The application of a Pt (II)-based catalyst at only 2.5 mol% accompanied by 5 mol% of AgSbF6 in boiling dichloromethane allows the successful acylation of several aromatic compounds by carboxylic acid anhydrides .Molecular Structure Analysis

The molecular structure of 7-Methylbenzo[b]thiophene-2-carboxylic acid is similar to that of Methyl benzo[b]thiophene-2-carboxylate, which has an empirical formula of C10H8O2S . The molecular weight is 192.23 .Chemical Reactions Analysis

Thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It can also participate in condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methylbenzo[b]thiophene-2-carboxylic acid are similar to those of its derivatives. For example, 3-Methylbenzo[b]thiophene-2-carboxylic acid is a solid with a melting point of 271-275 °C . It is soluble in ethanol, acetone, and chloroform, but insoluble in water .科学研究应用

- 药物化学家正在探索其衍生物作为潜在的药物候选者。 噻吩环系统与多种药理作用相关联,包括抗癌、抗炎、抗菌、降压和抗动脉粥样硬化作用 .

- 一些药物包含噻吩部分。例如:

有机合成和药物化学

药物开发

总之,7-甲基苯并[b]噻吩-2-羧酸在有机合成、药物化学、腐蚀抑制、电子学、制药、农用化学品和材料科学领域都有应用。 其多功能特性使其成为科学探索的迷人主题 . 如果你想了解任何特定应用的更多细节,请随时询问!

作用机制

Target of Action

The primary target of 7-Methylbenzo[b]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins .

Mode of Action

7-Methylbenzo[b]thiophene-2-carboxylic acid interacts with its target, Mcl-1, by entering cancer cells effectively and causing DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This interaction results in changes in the cellular processes, particularly in the regulation of apoptosis and DNA damage repair .

Biochemical Pathways

The action of 7-Methylbenzo[b]thiophene-2-carboxylic acid affects the apoptosis and DNA repair pathways. The compound’s interaction with Mcl-1 leads to the downregulation of this protein, which in turn prompts an apoptotic response and impairs homologous recombination, a major way to repair DNA double-strand breaks . This results in downstream effects that include the inhibition of cancer cell growth and the overcoming of resistance to certain anticancer drugs .

Result of Action

The molecular and cellular effects of the action of 7-Methylbenzo[b]thiophene-2-carboxylic acid include high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . The compound also decreases the resistance factors of these cancer cells for cisplatin .

安全和危害

未来方向

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the future directions of 7-Methylbenzo[b]thiophene-2-carboxylic acid could be in these areas.

属性

IUPAC Name |

7-methyl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSRVFZGUQIYTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

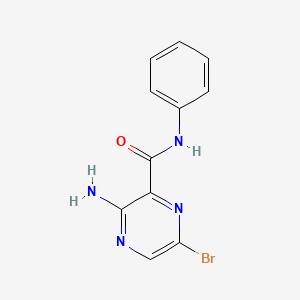

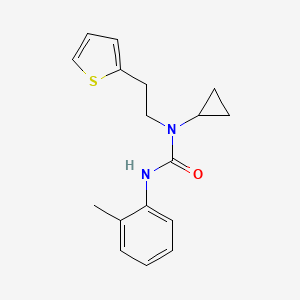

![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2385566.png)

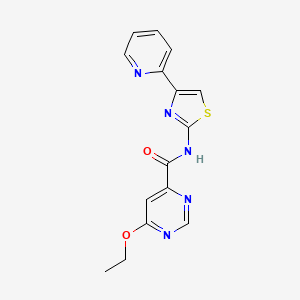

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)

![Methyl 2-{[2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2385570.png)

![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)

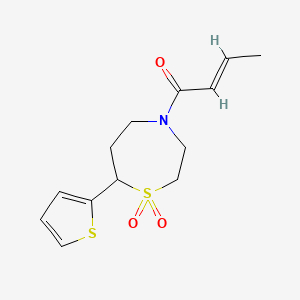

![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)

![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)

![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)